molecular formula C22H20N4O2S B11683738 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11683738
M. Wt: 404.5 g/mol
InChI Key: JNIAEYBEIWSNJW-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a naphthalene moiety via a sulfanyl and hydrazide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom.

    Hydrazide Formation: The resulting compound is further reacted with thiosemicarbazide to form the hydrazide linkage.

    Condensation with Naphthaldehyde: Finally, the hydrazide compound is condensed with 2-hydroxynaphthaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The benzimidazole and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole or naphthalene derivatives.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the target:

    Antimicrobial Activity: Disrupts microbial cell membranes or inhibits essential enzymes.

    Antiviral Activity: Interferes with viral replication by targeting viral enzymes or proteins.

    Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H20N4O2S/c1-2-26-19-10-6-5-9-18(19)24-22(26)29-14-21(28)25-23-13-17-16-8-4-3-7-15(16)11-12-20(17)27/h3-13,27H,2,14H2,1H3,(H,25,28)/b23-13+

InChI Key

JNIAEYBEIWSNJW-YDZHTSKRSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.